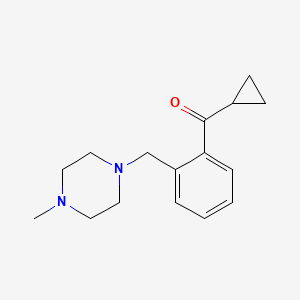

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone

Description

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone (CAS: 898762-57-7) is a bicyclic ketone derivative with a molecular formula of C₁₆H₂₂N₂O and a molecular weight of 258.36 g/mol . The compound features a cyclopropyl ring attached to a phenyl group substituted at the 2-position with a 4-methylpiperazinomethyl moiety. This structure combines the electronic effects of the cyclopropyl group with the steric and hydrogen-bonding capabilities of the piperazine ring, making it a molecule of interest in medicinal chemistry and organic synthesis .

Key properties include:

- Storage: Not specified in available data.

- Hazard/Safety: No specific hazards reported .

Properties

IUPAC Name |

cyclopropyl-[2-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O/c1-17-8-10-18(11-9-17)12-14-4-2-3-5-15(14)16(19)13-6-7-13/h2-5,13H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYXNVRWTKIQBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=CC=C2C(=O)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70643903 | |

| Record name | Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-57-7 | |

| Record name | Cyclopropyl[2-[(4-methyl-1-piperazinyl)methyl]phenyl]methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopropyl{2-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70643903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone typically involves the following steps:

Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

Introduction of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihalide, followed by methylation to introduce the methyl group.

Coupling with the Phenyl Ketone: The final step involves coupling the cyclopropyl and piperazine intermediates with a phenyl ketone through a nucleophilic substitution reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Pharmacological Properties

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone has been studied for its potential as a pharmacological agent:

- Kinase Inhibition : Research indicates that this compound can act as a kinase inhibitor, particularly against Spleen Tyrosine Kinase (SYK). This property is significant as SYK is implicated in various diseases, including autoimmune disorders and cancers .

- Anticancer Activity : Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines, including human gingival carcinoma (Ca9-22) and oral squamous carcinoma (HSC-2 and HSC-3). These findings suggest its potential use in cancer therapy .

Synthetic Methodologies

The synthesis of this compound can be approached through various methods:

- General Synthetic Routes : The compound can be synthesized via cyclopropanation reactions involving appropriate precursors. For example, the reaction of cyclopropyl ketones with piperazine derivatives under specific conditions can yield this compound effectively .

- Reagent Utilization : The use of reagents like trimethylsulfoxonium iodide in combination with sodium hydride has been reported to facilitate the formation of cyclopropane derivatives from phenolic compounds, which can be further modified to obtain this compound .

Bioactivity and Therapeutic Potential

The compound's bioactivity extends beyond kinase inhibition:

- Selective Antagonism : this compound and its derivatives have demonstrated selective antagonistic activity against orexin receptors, which are involved in regulating sleep-wake cycles and appetite. This suggests potential applications in treating sleep disorders and obesity .

- Antimicrobial Properties : Some studies indicate that related cyclopropane derivatives possess antimicrobial and nematicidal activities, making them candidates for developing new antimicrobial agents .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

The compound is compared to three primary analogs (Table 1):

Selectivity in Rearrangement Reactions

Cyclopropyl phenyl ketones are known for high selectivity in mechanochemical Beckmann rearrangements. For instance, cyclopropyl phenyl ketone derivatives yield amides (e.g., 27a1) with >80% selectivity under solvent-free conditions, outperforming phenylisopropyl ketone analogs (1:1 product ratios) . The addition of the piperazine group in the target compound may further modulate migratory aptitudes of substituents during rearrangement.

Stability and Commercial Viability

- Discontinued Derivatives: this compound is listed as discontinued in some catalogs, suggesting challenges in large-scale synthesis or stability issues under standard storage conditions .

- Comparative Stability : Cyclobutyl analogs (e.g., CAS 898762-60-2) may offer improved shelf life due to lower ring strain, though this remains unverified in the literature .

Biological Activity

Cyclopropyl 2-(4-methylpiperazinomethyl)phenyl ketone is an organic compound characterized by a cyclopropyl group attached to a phenyl ring, which is further substituted with a 4-methylpiperazinomethyl group. This unique structural configuration imparts significant potential for various biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The molecular formula of this compound is . The compound features:

- Cyclopropyl Group : A three-membered carbon ring known for its strain and reactivity.

- Phenyl Ring : A benzene ring that contributes to the compound's aromatic characteristics.

- 4-Methylpiperazinomethyl Group : A piperazine derivative that enhances biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The cyclopropyl and 4-methylpiperazinomethyl moieties enhance binding affinity towards certain receptors or enzymes, potentially modulating various physiological pathways.

Pharmacological Properties

Research indicates that this compound exhibits potential pharmacological properties, including:

- Inhibition of p38 MAP Kinase : Similar compounds have been shown to selectively inhibit the p38 MAP kinase pathway, which is crucial in inflammatory responses and cellular stress responses .

- Antimicrobial Activity : Studies suggest that derivatives with similar structures display antimicrobial properties against various pathogens .

Case Studies and Research Findings

- Inhibition Studies : A study on related compounds demonstrated that modifications in the cyclopropyl structure influenced the inhibitory activity against p38 MAP kinase, underscoring the importance of structural configuration in biological efficacy .

- Computational Studies : Investigations into the reactivity of cyclopropyl ketones revealed that structural variations significantly affect their interaction profiles in biological systems, providing insights into their potential therapeutic applications .

Data Table: Biological Activity Comparison

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Cyclopropyl Group : Using cyclopropanation reactions.

- Attachment to the Phenyl Ring : Via Friedel-Crafts acylation.

- Substitution with 4-Methylpiperazine : Through nucleophilic substitution reactions.

These synthetic routes not only yield the desired compound but also allow for modifications that can enhance biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.